{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol
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Overview
Description
{8-Cyclopropyl-8-azabicyclo[321]octan-3-yl}methanol is a bicyclic compound that features a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. These routes often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary, but they often involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
3-Azabicyclo[3.1.1]heptanes: These compounds also feature a bicyclic structure but have different ring sizes and substitution patterns.
Uniqueness
{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol is unique due to its specific ring structure and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H19NO |
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Molecular Weight |
181.27 g/mol |
IUPAC Name |
(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)methanol |
InChI |
InChI=1S/C11H19NO/c13-7-8-5-10-3-4-11(6-8)12(10)9-1-2-9/h8-11,13H,1-7H2 |
InChI Key |
ZRYVTIAQEHWGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)CO |
Origin of Product |
United States |
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